

Application Note: 2-Ethyl-6-hydroxybenzotrile in Crop Protection Research

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Compound of Interest

Compound Name: 2-Ethyl-6-hydroxybenzotrile

CAS No.: 1243377-83-4

Cat. No.: B1375673

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Executive Summary

2-Ethyl-6-hydroxybenzotrile (CAS 1243377-83-4) is a critical building block in the discovery and manufacturing of modern agrochemicals.^[1] Characterized by a sterically demanding ethyl group adjacent to a reactive nitrile and a phenolic hydroxyl moiety, this compound serves as a versatile scaffold for 2,6-disubstituted benzotrile herbicides and phenoxy-based fungicides (e.g., Strobilurin and SDHI analogs). Its unique substitution pattern offers enhanced lipophilicity and metabolic stability compared to traditional methyl- or halo-substituted analogs, making it a high-value target for resistance-breaking active ingredients (AIs).

Chemical Identity & Properties

Property	Specification
Chemical Name	2-Ethyl-6-hydroxybenzotrile
CAS Number	1243377-83-4
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.18 g/mol
Appearance	Off-white to pale yellow crystalline solid
Purity (HPLC)	≥ 98.0%
Solubility	Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Predicted)	~7.5 (Phenolic OH)
LogP (Predicted)	~2.3

Core Applications in Agrochemical Synthesis[7]

Synthesis of Benzotrile Herbicides

The 2,6-disubstituted benzotrile pharmacophore is well-established in herbicides like Dichlobenil and Bromoxynil, which inhibit cell wall synthesis or photosynthesis (PSII). **2-Ethyl-6-hydroxybenzotrile** introduces an ethyl group, which increases lipophilicity and alters the steric environment of the binding pocket.

- Mechanism: The nitrile group often acts to bind to the target enzyme or is hydrolyzed to a carboxylic acid/amide in vivo.
- Workflow: The phenolic -OH is typically derivatized (e.g., esterified) to improve cuticular penetration, acting as a pro-herbicide.

Scaffold for Phenoxy-Based Fungicides

In fungicide development, the 2-ethyl-6-substituted phenyl moiety is used to optimize the "tail" region of Strobilurins (QoI inhibitors) and Succinate Dehydrogenase Inhibitors (SDHIs).

- Role: The ethyl group provides steric bulk that can lock the conformation of the molecule, enhancing binding affinity to the cytochrome bc1 complex or SDH enzyme.
- Reaction: The hydroxyl group undergoes Williamson ether synthesis to attach the pharmacophore (e.g., a pyrazole, pyridine, or methoxyacrylate unit).

Synthesis of Heterocyclic Active Ingredients

The nitrile group (-CN) is a precursor for various heterocycles found in modern AIs:

- Tetrazoles: Reaction with sodium azide.
- Triazines: Cyclotrimerization or reaction with amidines.
- Amides/Acids: Controlled hydrolysis.

Experimental Protocols

Protocol A: Quality Control & Purity Analysis (HPLC)

Objective: To verify the purity of **2-Ethyl-6-hydroxybenzoxonitrile** before synthesis.

Materials:

- Agilent 1260 Infinity II HPLC or equivalent.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).

Method:

- Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water. Filter through 0.22 μ m PTFE filter.
- Gradient:

- 0-2 min: 10% B
- 2-15 min: Linear gradient to 90% B
- 15-20 min: Hold at 90% B
- 20-22 min: Re-equilibrate to 10% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).
- Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol B: Williamson Ether Synthesis (General Procedure)

Objective: To couple **2-Ethyl-6-hydroxybenzotrile** with a halomethyl-heterocycle (e.g., for fungicide synthesis).

Reaction Scheme:

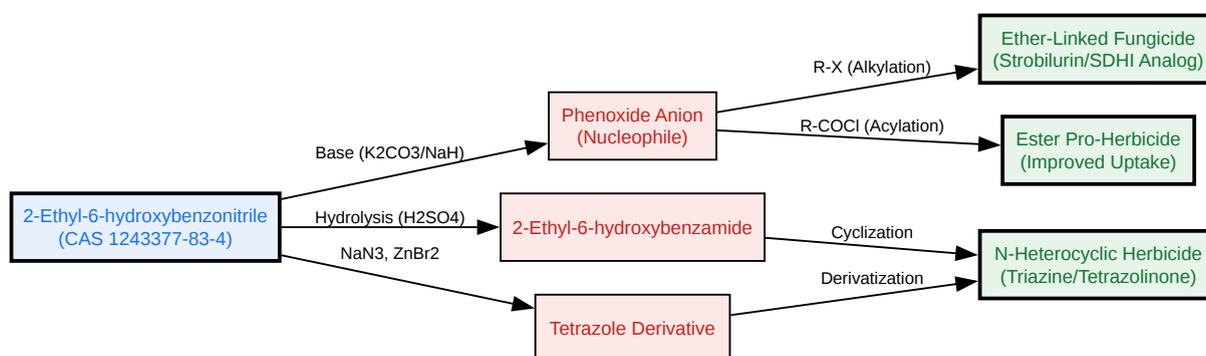
Step-by-Step:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Add **2-Ethyl-6-hydroxybenzotrile** (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).
- Deprotonation: Add Potassium Carbonate (K_2CO_3 , 1.5 eq, 15 mmol). Stir at Room Temperature (RT) for 30 mins to form the phenoxide. Note: Solution may turn yellow.
- Addition: Dropwise add the Alkyl Halide (e.g., benzyl chloride derivative, 1.1 eq) dissolved in DMF (5 mL).
- Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

- Workup:
 - Cool to RT. Pour into ice-water (100 mL).
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove DMF.
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel).

Synthetic Pathway Visualization

The following diagram illustrates the versatility of **2-Ethyl-6-hydroxybenzoxynitrile** in generating diverse agrochemical classes.



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Figure 1: Synthetic divergence of **2-Ethyl-6-hydroxybenzoxynitrile** into major agrochemical classes.

Safety & Handling (E-E-A-T)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]

- **Nitrile Hazards:** Although stable, nitriles can release toxic fumes under fire conditions. Avoid strong acids which may hydrolyze the nitrile to amide/acid exothermically.
- **PPE:** Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
- **Storage:** Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenolic ring over long periods.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11907, 2-Hydroxybenzotrile (Analog Reference). Retrieved from [\[Link\]](#)
- U.S. EPA. Pesticide Chemical Search: Nitrile Herbicides Overview. Retrieved from [\[Link\]](#)

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Sources

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- 2. 2-氯-4-羟基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.cn]
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